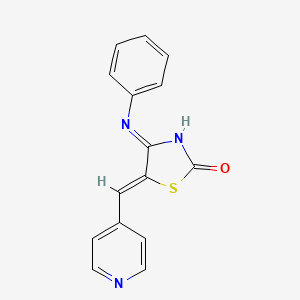
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPM is a morpholine derivative that has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is not fully understood, but it is believed to act through various pathways, including the inhibition of specific enzymes and receptors. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has also been shown to bind to specific receptors, such as the dopamine D2 receptor, and modulate their activity.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has also been shown to modulate the activity of specific neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is that it is relatively easy to synthesize and can be obtained in high yields. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is also stable under specific conditions, making it suitable for use in various lab experiments. However, one of the limitations of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine. One of the areas of focus is the optimization of its therapeutic potential through the identification of its specific targets and the development of more potent derivatives. Another area of focus is the development of new drug delivery systems that can enhance the bioavailability and efficacy of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine. Additionally, the potential applications of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine in other fields, such as cardiovascular diseases and metabolic disorders, are also being explored.
Conclusion:
In conclusion, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been extensively studied for its potential anticancer, anti-inflammatory, and neuroprotective effects. Although its mechanism of action is not fully understood, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs. The future directions for the research and development of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine are focused on the optimization of its therapeutic potential and the exploration of its potential applications in other fields.
Méthodes De Synthèse
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 3-phenylpropanol and 2-pyrimidinyl chloride. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine obtained from this method is generally high and can be further purified using various techniques, such as chromatography.
Applications De Recherche Scientifique
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Inflammation is another area where 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has shown promising results, as it has been shown to reduce the production of pro-inflammatory cytokines. In the field of neurodegenerative diseases, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(3-phenylpropyl)-4-pyrimidin-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-6-15(7-3-1)8-4-9-16-14-20(12-13-21-16)17-18-10-5-11-19-17/h1-3,5-7,10-11,16H,4,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJXONRRZNKYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CC=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-4-(2-pyrimidinyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

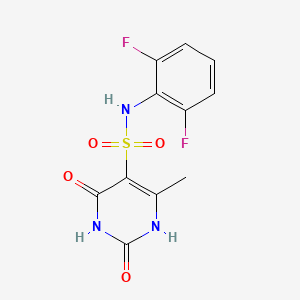
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)
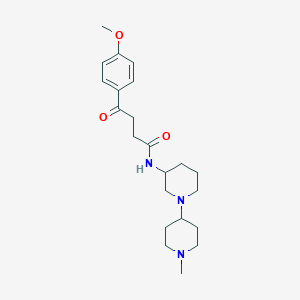
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
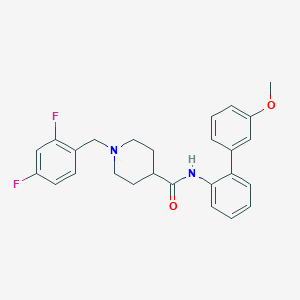
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
![7-bromo-2-(4-nitrobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6004412.png)
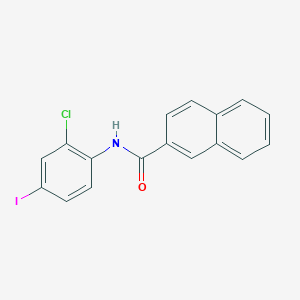
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)
